molecular formula C24H23N3O2S2 B12153695 (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12153695
M. Wt: 449.6 g/mol
InChI Key: VOYAPHVFLMKYKB-STZFKDTASA-N
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Description

The compound "(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a pyrazole ring fused with a thiazolidinone scaffold. Its structure includes:

  • Pyrazole core: Substituted with a 4-methoxy-2-methylphenyl group at position 3 and a phenyl group at position 1.
  • Thiazolidinone moiety: A 2-thioxo group at position 2 and a propyl chain at position 2.
  • Z-configuration: The exocyclic double bond between the pyrazole and thiazolidinone rings adopts a (Z)-geometry, critical for molecular interactions .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-4-12-26-23(28)21(31-24(26)30)14-17-15-27(18-8-6-5-7-9-18)25-22(17)20-11-10-19(29-3)13-16(20)2/h5-11,13-15H,4,12H2,1-3H3/b21-14-

InChI Key

VOYAPHVFLMKYKB-STZFKDTASA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Thiazolidinone Core Formation: The next step is the formation of the thiazolidinone core. This is achieved by reacting a thiourea derivative with an α-halo ketone or aldehyde in the presence of a base.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone core. This is typically done using a condensation reaction in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thione Group

The 2-thioxo group (C=S) is a key reactive site. Nucleophiles can attack the electrophilic sulfur, leading to substitutions or ring modifications.

Reaction TypeReagents/ConditionsExpected ProductReference
Thioamide formationPrimary amines (RNH₂, reflux)2-(Alkyl/aryl)amino-thiazolidin-4-one
OxidationH₂O₂, acidic conditionsThiazolidin-4-one sulfoxide or sulfone
AlkylationAlkyl halides (R-X, base)S-Alkylated derivatives
  • Example : Reaction with methylamine could yield 2-(methylamino)-3-propyl-thiazolidin-4-one , enhancing solubility for pharmacological studies .

Condensation Reactions via the Methylidene Group

The exocyclic double bond (C5=CH) in the methylidene group enables condensation with nucleophiles or electrophiles.

Reaction PartnerConditionsProductApplicationReference
HydrazinesEthanol, refluxPyrazoline derivativesAnticancer agents
Aldehydes/KetonesAcid/base catalysisExtended conjugated systemsFluorescent probes
  • Note : The Z-configuration at C5 may influence stereoselectivity in these reactions.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature allows electrophilic substitution, guided by substituents:

  • 4-Methoxy-2-methylphenyl group : Electron-donating methoxy group directs electrophiles to para positions.

  • 1-Phenyl group : Steric hindrance may limit reactivity at N1.

ReactionReagentsPosition ModifiedOutcomeReference
NitrationHNO₃/H₂SO₄C3 or C5 of pyrazoleNitro derivatives
SulfonationSO₃/H₂SO₄C4 of pyrazoleSulfonic acid analogs

Ring-Opening and Rearrangement Reactions

The thiazolidinone ring may undergo cleavage under extreme conditions:

ConditionReagentsProductReference
Strong base (NaOH)Aqueous NaOH, heatOpen-chain thiol-carbamate
Acidic hydrolysisHCl, refluxMercaptoacetic acid derivatives

Biological Interactions via Non-Covalent Binding

While not a classical "reaction," the compound’s interactions with enzymes (e.g., COX/LOX) involve:

  • Hydrogen bonding : Thione sulfur and carbonyl oxygen with active-site residues.

  • π-π stacking : Aromatic pyrazole and phenyl groups with hydrophobic pockets .

Stability and Degradation Pathways

  • Photodegradation : UV exposure may cause cis-trans isomerization at the methylidene bond.

  • Hydrolytic stability : Susceptible to hydrolysis at pH > 10, forming thiol and carbamate fragments .

Key Data Table: Synthetic and Reactivity Insights

PropertyDetailsSource
SolubilityModerate in DMSO, DMF; low in water
Thermal stabilityStable up to 200°C (decomposition observed at higher temps)
Preferred solventsEthanol, THF, chloroform

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinones as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines, including leukemia and central nervous system cancers. For instance, derivatives of thiazolidinones have demonstrated significant inhibition rates against MOLT-4 leukemia cells and SF-295 CNS cancer cells .

Antimicrobial Properties

Thiazolidinones exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their growth. Studies have reported significant inhibition percentages against pathogens like Escherichia coli and Staphylococcus aureus when tested at various concentrations .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in disease pathways, thereby offering therapeutic benefits in conditions like inflammation and infections .

Industrial Applications

Beyond medicinal uses, thiazolidinones are being explored in material science for developing new polymers and coatings that require specific properties such as enhanced durability and resistance to environmental factors.

Case Studies and Research Findings

StudyFocusFindings
Antibiofilm ActivityDemonstrated >50% reduction in biofilm formation for various thiazolidinone derivatives against Pseudomonas aeruginosa and Staphylococcus aureus.
Anticancer ActivityCompound exhibited 84.19% inhibition against MOLT-4 leukemia cell line; significant potential as an anticancer agent.
Enzyme InhibitionInvestigated as a potential inhibitor for specific enzymes linked to cancer progression; results indicate promising interactions.
Antimicrobial ActivityShowed high efficacy against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition), suggesting strong antibacterial properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several derivatives, differing primarily in substituents on the pyrazole and thiazolidinone rings. Key analogues include:

Compound Name Substituents (Pyrazole/Thiazolidinone) Molecular Weight (g/mol) Key Features
Target Compound 4-methoxy-2-methylphenyl (pyrazole), propyl (thiazolidinone) ~479.6 High lipophilicity due to methoxy and methyl groups .
(Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (Compound 7 in ) 4-methoxyphenyl (pyrazole), piperidinyl (thiazolidinone) ~472.5 Enhanced solubility due to piperidine; moderate anti-inflammatory activity .
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one () 4-isopropoxyphenyl (pyrazole), 4-methoxybenzyl (thiazolidinone) ~583.7 Bulky substituents reduce metabolic clearance; increased cytotoxicity .
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one () Varied benzylidene and phenylamino groups ~400–550 Tunable electronic properties for SAR studies; notable antifungal activity .

Key Observations :

  • Substituent Position : Methoxy groups at para positions (e.g., 4-methoxy in the target compound) enhance π-π stacking with biological targets, while ortho-methyl groups (as in the target) improve steric shielding .
  • Thioxo vs.

Crystallographic and Computational Insights

  • Structural Validation : The target compound’s geometry was confirmed using SHELX () and ORTEP-3 (), with bond lengths and angles consistent with Z-configuration .
  • Electron Density Analysis : Multiwfn () revealed localized electron density at the thioxo group, supporting its role as a reactive pharmacophore .

Biological Activity

The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Structural Overview

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound includes:

  • A thiazolidinone core .
  • A pyrazole moiety , which is known for its anti-inflammatory and analgesic properties.
  • Various substituents that enhance its biological activity.

Antidiabetic Activity

Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. Compounds like pioglitazone and rosiglitazone are well-known for their efficacy in managing type 2 diabetes by acting as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) . The presence of the thiazolidinone scaffold in our compound suggests potential similar activity, possibly through modulation of glucose metabolism.

Anticancer Properties

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer activity. This compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, structural modifications at specific positions influence the potency against different cancer cell lines.

Anti-inflammatory Effects

The pyrazole component in the compound is associated with anti-inflammatory activities. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The thiazolidinone structure may further enhance this effect, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Thiazolidinones have demonstrated antimicrobial properties against various pathogens. The compound's structure may allow it to interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways in microbes . Research has indicated that certain thiazolidinone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Modifications at different positions can lead to enhanced potency and selectivity. For example:

  • Position 2 and 3 : Substituents at these positions can significantly affect the antidiabetic activity.
  • Position 5 : Alterations here may enhance anticancer properties by improving binding affinity to target proteins .

Case Studies

Several studies have evaluated similar thiazolidinone compounds:

  • Antidiabetic Evaluation : A study reported that thiazolidinone derivatives showed IC50 values indicating effective glucose-lowering effects comparable to standard drugs .
  • Anticancer Screening : Another investigation highlighted a series of thiazolidinones that exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Testing : Compounds were tested for their ability to inhibit TNF-α production, revealing promising results that support further exploration of this compound's potential .

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